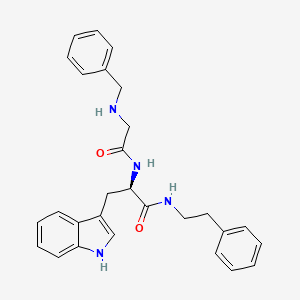
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by its complex structure, which includes an indole ring, a phenylmethyl group, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- typically involves multiple steps. One common method includes the enantioselective hydrolysis of D,L-tryptophanamide using specific bacterial strains capable of producing amidase . This process results in the production of L-tryptophan with high yield and stereoselectivity. The reaction conditions often involve optimizing the fermentation medium to enhance amidase activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered bacterial strains. These strains are optimized for high yield and enantioselectivity, ensuring the efficient production of the desired compound. The process may also include purification steps to isolate the compound from the fermentation broth.
Analyse Chemischer Reaktionen
Types of Reactions
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The indole ring can be selectively oxidized using reagents like N-sulfonyl oxaziridine.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: N-sulfonyl oxaziridine is used for selective oxidation of the indole side chain.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens and nitro groups are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-based alkaloid natural products .
Wissenschaftliche Forschungsanwendungen
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- involves its interaction with specific molecular targets. It can act as an agonist for hydroxycarboxylic acid receptor 3 and modulate synaptic transmission by regulating D-amino acid neurotransmitters . This modulation can affect various biochemical pathways, including those involved in dopamine biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tryptophanamide: Similar in structure but differs in stereochemistry.
N-Benzylglycyl-Nα-(2-phenylethyl)-: Shares the phenylmethyl and phenylethyl groups but has different functional groups attached to the indole ring.
Uniqueness
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- is unique due to its specific stereochemistry and the presence of both phenylmethyl and phenylethyl groups
Eigenschaften
CAS-Nummer |
540483-32-7 |
|---|---|
Molekularformel |
C28H30N4O2 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
(2R)-2-[[2-(benzylamino)acetyl]amino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C28H30N4O2/c33-27(20-29-18-22-11-5-2-6-12-22)32-26(17-23-19-31-25-14-8-7-13-24(23)25)28(34)30-16-15-21-9-3-1-4-10-21/h1-14,19,26,29,31H,15-18,20H2,(H,30,34)(H,32,33)/t26-/m1/s1 |
InChI-Schlüssel |
MVLSQEIQTWLALY-AREMUKBSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNCC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


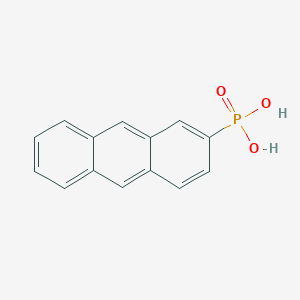
![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
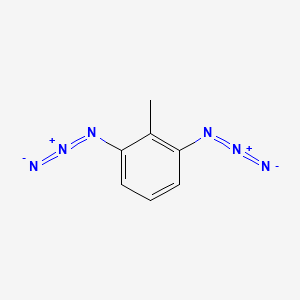
![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
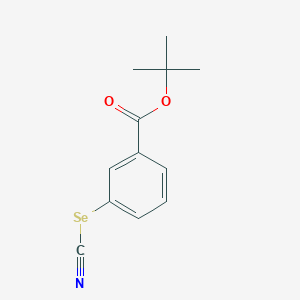

![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)
![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)
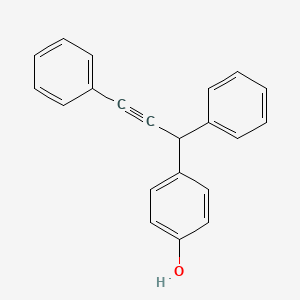
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
